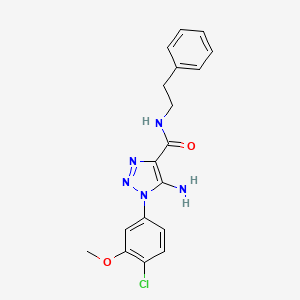

5-amino-1-(4-chloro-3-methoxyphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 5-amino-1H-1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted at positions 1 and 2. The 1-position is occupied by a 4-chloro-3-methoxyphenyl group, while the 4-carboxamide moiety is modified with a 2-phenylethyl chain.

Properties

IUPAC Name |

5-amino-1-(4-chloro-3-methoxyphenyl)-N-(2-phenylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2/c1-26-15-11-13(7-8-14(15)19)24-17(20)16(22-23-24)18(25)21-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFDOQNTAKAVPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound 5-amino-1-(4-chloro-3-methoxyphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article will explore its applications across different fields, including medicinal chemistry, pharmacology, and material science.

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 364.84 g/mol. The compound features a triazole ring, which is known for its stability and versatility in forming various derivatives.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines. For instance:

- In vitro studies demonstrated that the compound inhibits the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .

- Case study : A study on breast cancer cells showed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers compared to control groups .

Antimicrobial Properties

The antimicrobial activity of triazole compounds has been widely documented. The specific compound has shown promising results against both bacterial and fungal strains:

- Bacterial Inhibition : Research indicates that it effectively inhibits the growth of Gram-positive bacteria, such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Fungal Activity : The compound has also been tested against Candida species, showing effective antifungal activity, which suggests potential use in treating fungal infections .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been explored in various studies. The compound is believed to modulate inflammatory pathways:

- Mechanism of Action : It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in models of acute and chronic inflammatory diseases .

- Case Study : In a model of rheumatoid arthritis, administration of this compound resulted in decreased swelling and joint pain compared to untreated controls .

Synthesis of Novel Materials

The unique chemical structure allows for the incorporation of this compound into polymer matrices:

- Polymer Composites : Researchers have utilized this triazole derivative to enhance the thermal stability and mechanical properties of polymer composites, making them suitable for high-performance applications .

Photovoltaic Applications

There is emerging interest in using triazole compounds in organic photovoltaic devices due to their electronic properties:

- Charge Transport : Studies suggest that incorporating this compound into photovoltaic systems can improve charge transport efficiency, thereby enhancing overall device performance .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |

| Antimicrobial properties | Effective against Gram-positive bacteria | |

| Anti-inflammatory effects | Reduces cytokine production | |

| Material Science | Synthesis of novel materials | Enhances thermal stability in polymers |

| Photovoltaic applications | Improves charge transport efficiency |

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Substituent Effects on Activity

Position 1 (R<sup>1</sup>) :

- The 4-chloro-3-methoxyphenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may enhance binding specificity compared to simpler aryl groups (e.g., 4-fluorophenyl in ). This substitution mimics β-turn structures critical for inhibiting LexA self-cleavage, as seen in Lead 1 .

- Carbamoylmethyl (Lead 1) and 4-methoxyphenyl () substituents prioritize conformational flexibility and hydrogen bonding, respectively, but lack the dual electronic effects (Cl and OMe) of the target compound.

- However, bulky groups like 4-fluoro-2-methylphenyl () may reduce solubility, necessitating formulation optimization.

Pharmacokinetic Considerations

- Metabolic Stability: CAI () is metabolized into inactive benzophenone and triazole fragments, highlighting the need for stable substituents. The target compound’s chloro-methoxyphenyl group may resist oxidative metabolism better than electron-rich groups (e.g., methoxy in ).

- Solubility vs.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this triazole-carboxamide derivative, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via multi-step reactions, including cycloaddition (e.g., Huisgen 1,3-dipolar cycloaddition) and coupling steps. Key intermediates include substituted phenyl azides and alkynes. Optimization involves:

- Catalyst screening : Copper(I) iodide (CuI) or palladium catalysts for regioselective triazole formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency .

- Temperature control : Maintaining 60–80°C for cycloaddition, with reflux conditions for amide coupling .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and aromatic proton environments .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass confirmation (e.g., ESI+ mode) .

- X-ray Crystallography : Single-crystal analysis to resolve stereochemical ambiguities, if applicable .

Advanced Research Questions

Q. How can contradictory bioactivity data across assay systems be resolved?

- Assay standardization : Use validated cell lines (e.g., HEK293, HeLa) and replicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase activity) with cell viability assays to cross-validate results .

- Data normalization : Apply statistical tools (e.g., ANOVA, Z-factor analysis) to account for inter-assay variability .

Q. What computational strategies predict the compound’s mechanism of action and target interactions?

- Molecular Docking : Use AutoDock Vina or Glide to model binding poses in putative targets (e.g., kinase domains) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can aqueous solubility and bioavailability be enhanced without compromising activity?

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide moiety .

- Co-solvent systems : Test formulations with cyclodextrins or PEG-400 to improve solubility .

- Salt formation : Screen counterions (e.g., hydrochloride, mesylate) for crystalline salt forms .

Q. What experimental designs elucidate reaction kinetics in the compound’s synthesis?

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation during cycloaddition .

- Isotopic labeling : Incorporate 13C-labeled reagents to trace reaction pathways via NMR .

- Kinetic profiling : Apply stopped-flow techniques to measure rate constants for critical steps (e.g., triazole ring closure) .

Key Methodological Considerations

- Data Reproducibility : Implement blinded experiments and independent replication to mitigate batch-to-batch variability .

- Structural Analogues : Compare bioactivity with derivatives (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) to establish SAR trends .

- Safety Protocols : Handle chlorinated intermediates under inert atmospheres to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.